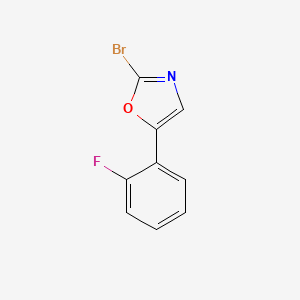

2-Bromo-5-(2-fluorophenyl)oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrFNO |

|---|---|

Molecular Weight |

242.04 g/mol |

IUPAC Name |

2-bromo-5-(2-fluorophenyl)-1,3-oxazole |

InChI |

InChI=1S/C9H5BrFNO/c10-9-12-5-8(13-9)6-3-1-2-4-7(6)11/h1-5H |

InChI Key |

AVMLWEWUENXUGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(O2)Br)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 2 Fluorophenyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count). For 2-Bromo-5-(2-fluorophenyl)oxazole, the spectrum is expected to show signals corresponding to the protons on the oxazole (B20620) ring and the 2-fluorophenyl group. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom, the fluorine atom, and the oxazole ring. Coupling constants (J) would provide information about the connectivity of adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum for this compound would display distinct signals for each unique carbon atom in the oxazole and 2-fluorophenyl rings. The chemical shifts of the carbon atoms would be indicative of their hybridization and electronic environment. For instance, the carbon atom attached to the bromine (C2 of the oxazole) would be significantly deshielded.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial tool. This technique is highly sensitive and provides information about the chemical environment of the fluorine atom. A single resonance would be expected for the fluorine atom in this compound, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed:

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) spin-spin coupling correlations, helping to establish the sequence of protons in the 2-fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is critical for establishing the connectivity between the 2-fluorophenyl group and the oxazole ring, as well as the position of the bromine atom.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons, which can help to confirm the spatial arrangement of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C=N and C=C stretching vibrations of the oxazole ring.

C-O-C stretching of the oxazole ring.

Aromatic C-H stretching vibrations.

C-F stretching vibration.

C-Br stretching vibration.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a highly accurate mass spectrometry technique that provides the exact mass of the molecular ion. This allows for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₉H₅BrFNO), HRMS would be used to measure the mass of the molecular ion with high precision, confirming the presence and number of each element in the molecule. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would also be a characteristic feature in the mass spectrum.

Despite the established utility of these techniques, specific experimental data for this compound remains elusive in the surveyed literature. The successful synthesis and isolation of this compound would necessitate the application of these spectroscopic methods to provide a complete and unambiguous structural characterization.

X-ray Crystallography Data for this compound Not Publicly Available

A thorough search of available scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound this compound. While structural information exists for related compounds, the precise crystal structure, including unit cell dimensions, bond angles, and other crystallographic parameters for this compound, does not appear to be publicly documented.

Consequently, the section on "," with a specific focus on "3.4. X-ray Crystallography for Solid-State Molecular Structure Determination," cannot be generated at this time due to the absence of the necessary primary research data.

Further research, including the synthesis and crystallographic analysis of this compound, would be required to produce the detailed findings requested.

Computational Chemistry and Mechanistic Theoretical Investigations of 2 Bromo 5 2 Fluorophenyl Oxazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. rsc.org For 2-Bromo-5-(2-fluorophenyl)oxazole, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation of the molecule, which provides crucial information about bond lengths, bond angles, and dihedral angles.

A typical approach would involve using a functional, such as B3LYP, in conjunction with a suitable basis set, like 6-311G(d,p), to solve the Kohn-Sham equations. africanjournalofbiomedicalresearch.combohrium.com The resulting optimized geometry is fundamental for all subsequent computational analyses.

HOMO-LUMO Orbital Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in chemical reactivity. mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the distribution of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. For instance, the HOMO might be localized on the electron-rich oxazole (B20620) ring or the phenyl ring, while the LUMO could be distributed over the bromine atom or the fluorophenyl moiety.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Note: The values in this table are hypothetical and would need to be determined through specific DFT calculations.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. bohrium.com It is plotted on the electron density surface and color-coded to indicate regions of positive and negative electrostatic potential. Red colors typically denote electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue colors indicate electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, an MESP map would highlight the electronegative oxygen and nitrogen atoms of the oxazole ring as regions of negative potential, while the areas around the hydrogen atoms and potentially the bromine atom would show positive potential. This map provides a powerful tool for predicting intermolecular interactions and the sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory utilizes the interactions between the HOMO of one reactant and the LUMO of another to explain the outcomes of chemical reactions, particularly pericyclic reactions. imperial.ac.uk The theory posits that the most significant interactions occur between the highest energy occupied orbitals and the lowest energy unoccupied orbitals. nih.gov

In the context of this compound, FMO theory could be used to predict its reactivity in various cycloaddition or substitution reactions. By analyzing the symmetry and energy levels of its frontier orbitals and those of a potential reactant, one could predict whether a reaction is thermally or photochemically allowed and determine the regioselectivity of the reaction.

Quantum Chemical Descriptors and Reactivity Prediction

From the energies of the HOMO and LUMO, a range of quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. acs.org These descriptors provide a numerical basis for understanding and predicting the chemical behavior of this compound.

Electrophilicity, Nucleophilicity, and Chemical Hardness/Softness

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule, calculated as ω = χ² / (2η). researchgate.net

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Value |

| Ionization Potential (I) | -EHOMO | Value |

| Electron Affinity (A) | -ELUMO | Value |

| Electronegativity (χ) | (I + A) / 2 | Value |

| Chemical Hardness (η) | (I - A) / 2 | Value |

| Chemical Softness (S) | 1 / η | Value |

| Electrophilicity Index (ω) | χ² / (2η) | Value |

Note: The values in this table are hypothetical and would need to be determined through specific DFT calculations.

These descriptors would allow for a quantitative comparison of the reactivity of this compound with other related compounds.

Prediction of Reactive Sites and Selectivity

The combination of MESP mapping and the analysis of frontier orbital densities allows for the prediction of reactive sites for both electrophilic and nucleophilic attacks. For instance, regions with the highest HOMO density are likely sites for electrophilic attack, while regions with the highest LUMO density are susceptible to nucleophilic attack.

Furthermore, computational methods can be used to model reaction pathways and calculate the activation energies for different potential products. This allows for the prediction of regioselectivity and stereoselectivity in reactions involving this compound. For example, in a Suzuki-Miyaura coupling reaction, theoretical calculations could predict whether the coupling is more likely to occur at the C-Br bond of the oxazole ring. rsc.org

Mechanistic Pathways of Oxazole Reactions: A Computational Perspective

Computational chemistry provides powerful tools to investigate the intricate mechanistic details of reactions involving the oxazole ring. Theoretical studies, primarily employing Density Functional Theory (DFT), allow for the mapping of potential energy surfaces, identification of transient intermediates, and determination of transition state energies. This insight is crucial for understanding reaction feasibility, selectivity, and kinetics, which is particularly valuable for substituted oxazoles like this compound.

Computational Elucidation of Cyclization Mechanisms

The formation of the oxazole core is a fundamental process that has been the subject of various computational studies. These investigations shed light on the cyclization pathways leading to the formation of substituted oxazoles. For instance, the synthesis of oxazoles can be achieved through the activation of amides with triflic anhydride (B1165640) in the presence of nitriles. nih.govacs.org Computational models of these reactions have detailed a mechanistic pathway involving the intermolecular addition of the nitrile to an activated amide, followed by a 5-endo-dig cyclization of the amide onto a transient nitrilium ion to finalize the oxazole ring formation. nih.gov

Another computationally elucidated mechanism involves the Lewis acid-catalyzed tandem cycloisomerization of N-propargylamides. mdpi.com DFT calculations propose a pathway where a Lewis acid, such as Zn(OTf)₂, activates the alkyne triple bond. mdpi.com This is followed by a regioselective 5-exo-dig intramolecular cyclization to yield the oxazole ring. mdpi.com Gold(I)-catalyzed annulation reactions of ynamides with isoxazoles also represent a pathway to heterocyclic structures, where computational studies have been essential to understand the reaction mechanism and selectivity, which involves the formation of a key α-imino gold carbene intermediate. rsc.org

These computational approaches could be applied to model the specific synthesis of this compound, providing detailed insight into the transition states and intermediates involved in its formation.

Table 1: Key Mechanistic Steps in Computationally Studied Oxazole Cyclizations

| Reaction Type | Key Mechanistic Step | Computational Method | Reference |

|---|---|---|---|

| Amide Activation with Tf₂O/Nitrile | 5-endo-dig cyclization of an amide onto a nitrilium ion | DFT, MP2 | nih.govacs.org |

| Lewis Acid-Catalyzed Cycloisomerization | Regioselective intramolecular 5-exo-dig cyclization of an activated alkyne | DFT | mdpi.com |

| Gold(I)-Catalyzed Annulation | Formation of α-imino gold carbene intermediate followed by electrocyclization | DFT | rsc.org |

Reaction Kinetics and Dynamics Studies (e.g., Photo-Oxidation by Singlet Oxygen)

Computational methods are extensively used to study the kinetics and dynamics of reactions involving oxazoles, such as their photo-oxidation by singlet oxygen (¹O₂). For the oxazole ring, which lacks allylic hydrogens, the primary reaction pathway with singlet oxygen is a [4+2]-cycloaddition. murdoch.edu.auresearchgate.netnih.govcdu.edu.au DFT calculations have been employed to investigate this reaction, showing that it proceeds through an energetically favorable pathway to form an unstable bicyclic endoperoxide. murdoch.edu.auresearchgate.net This intermediate is then postulated to rearrange to form a triamide as the end-product. murdoch.edu.aunih.gov

Kinetic studies based on computational calculations have shown that substituents on the oxazole ring significantly influence the reaction rate. murdoch.edu.aunih.gov Electron-donating groups tend to increase the rate of reaction with singlet oxygen, while electron-withdrawing groups, such as the bromo and fluorophenyl groups in this compound, would be expected to decrease the reaction rate. ethz.ch For example, the calculated pseudo-first-order reaction rate for unsubstituted oxazole is 0.94 × 10⁶ M⁻¹ s⁻¹, while for the more electron-rich 4-methyl-2,5-diphenyloxazole, the rate increases to 1.14 × 10⁶ M⁻¹ s⁻¹. murdoch.edu.aunih.gov These studies highlight how computational models can predict the reactivity and stability of specific oxazole derivatives in oxidative environments.

Table 2: Calculated Kinetic Data for the Photo-oxidation of Oxazole Derivatives with Singlet Oxygen

| Compound | Reaction Pathway | Energy Barrier (kJ/mol) | Pseudo-First-Order Rate Constant (M⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|

| Oxazole (unsubstituted) | [4+2]-cycloaddition | 57 | 0.94 × 10⁶ | murdoch.edu.aunih.gov |

| 4-Methyl-2,5-diphenyloxazole | [4+2]-cycloaddition | Not specified | 1.14 × 10⁶ | murdoch.edu.aunih.gov |

| 2-Methyloxazole | [4+2]-cycloaddition | Not specified | Not specified, but 57x more reactive than 2-methylthiazole | ethz.ch |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or other properties. For oxazole derivatives, QSAR studies are instrumental in designing new compounds with desired activities, such as antifungal or anti-Alzheimer's agents. researchgate.netfrontiersin.org

The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., HOMO-LUMO energies, dipole moment), lipophilic (e.g., LogP), and topological (e.g., Kier shape indices) properties. researchgate.netresearchgate.net Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are then used to build a model that predicts the activity based on these descriptors. researchgate.netnih.gov

For a compound like this compound, a QSAR model could predict its potential biological activity by analyzing the contributions of its specific structural features—the bromine atom at position 2 and the 2-fluorophenyl group at position 5. For instance, a QSAR study on α-ketooxazole analogues as anti-Alzheimer agents found that descriptors like the VAMP heat of formation and LUMO energy were significant in determining the inhibitory activity against the fatty acid amide hydrolase (FAAH) enzyme. researchgate.net Such models provide a rational basis for the targeted synthesis of new, more potent derivatives.

Table 3: Common Molecular Descriptors in QSAR Models of Oxazole Derivatives

| Descriptor Class | Examples | Property Represented | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO Energy, Dipole Moment, Net Charges | Electron distribution, reactivity, polarity | researchgate.netresearchgate.net |

| Lipophilic | LogP | Hydrophobicity, membrane permeability | researchgate.net |

| Topological | Kier Shape Indices, Wiener Index | Molecular size, shape, branching | researchgate.net |

| RDF Descriptors | Radial Distribution Function codes | 3D arrangement of atoms | frontiersin.org |

| MOLPRINT 2D | Fingerprints | 2D structural fragments | nih.gov |

The statistical robustness of a QSAR model is critical and is assessed using various parameters. A high coefficient of determination (R²) for the training set and a high predictive correlation coefficient (Q² or R²pred) for an external test set indicate a reliable model. nih.gov

Table 4: Example of Statistical Parameters for a QSAR Model of Antileishmanial Oxazole Derivatives

| Model Details | R² (training set) | Q² (test set) | RMSE (test set) | Reference |

|---|---|---|---|---|

| Group 1 (Structurally similar) | 0.9069 | 0.8201 | 0.0945 | nih.gov |

| Complete Dataset | 0.6304 | 0.6107 | 0.1817 | nih.gov |

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-methyl-2,5-diphenyloxazole |

| Triflic anhydride |

| Zn(OTf)₂ (Zinc triflate) |

| Singlet oxygen |

| α-ketooxazole |

| 2-methyloxazole |

Reactivity and Chemical Transformations of 2 Bromo 5 2 Fluorophenyl Oxazole

Transformations Involving the Bromine Atom at C-2

The bromine atom at the C-2 position of the oxazole (B20620) ring is the most reactive site for substitution. This is due to the electron-withdrawing nature of the nitrogen and oxygen atoms in the ring, which makes the C-2 carbon atom electrophilic.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 2-bromo-5-(2-fluorophenyl)oxazole. wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile displaces the bromide leaving group. wikipedia.org The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org For SNAr to occur, the aromatic ring must be electron-poor, which is the case for the oxazole ring system. wikipedia.org The rate of reaction is often dependent on the nature of the nucleophile and the reaction conditions. Generally, strong nucleophiles and the presence of activating groups ortho or para to the leaving group enhance the reaction rate. masterorganicchemistry.com While direct studies on this compound are not prevalent, the general principles of SNAr on heteroaromatic compounds suggest that reactions with various nucleophiles like alkoxides, amines, and thiols could be possible under appropriate conditions. wikipedia.orgorganicchemistrytutor.com The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is opposite to that of SN2 reactions, because the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond. organicchemistrytutor.comyoutube.com

Strategic Utilization in Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at C-2 serves as an excellent handle for introducing a wide variety of substituents through metal-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wiley.comwikipedia.org The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a low-valent transition metal catalyst (commonly palladium or nickel), followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgnih.gov

Several types of cross-coupling reactions are applicable to 2-bromooxazoles:

Suzuki-Miyaura Coupling: This reaction pairs the bromo-oxazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net It is a versatile method for forming new carbon-carbon bonds. researchgate.net The utility of bromooxazoles as building blocks in Suzuki-Miyaura reactions has been demonstrated for the synthesis of complex molecules. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of the bromo-oxazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This method is highly effective for the synthesis of alkynyl-substituted oxazoles. researchgate.net

Heck Coupling: While less common for this specific substrate, the Heck reaction could potentially be used to couple the bromo-oxazole with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the bromo-oxazole with an amine. This is a key method for synthesizing amino-substituted oxazoles.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner with the bromo-oxazole, typically catalyzed by a palladium or nickel complex. nih.gov This method is known for its high functional group tolerance. nih.gov

The table below summarizes the general conditions for these cross-coupling reactions as they apply to bromooxazole systems.

| Reaction | Coupling Partner | Catalyst | Base | Typical Solvent |

| Suzuki-Miyaura | Boronic acid/ester | Pd(0) complex | Carbonate or Phosphate (B84403) | Toluene, Dioxane, DMF |

| Sonogashira | Terminal alkyne | Pd(0) complex, Cu(I) salt | Amine base | THF, DMF |

| Heck | Alkene | Pd(0) or Pd(II) complex | Amine or Carbonate | DMF, Acetonitrile (B52724) |

| Buchwald-Hartwig | Amine | Pd(0) complex | t-Butoxide or Carbonate | Toluene, Dioxane |

| Negishi | Organozinc reagent | Pd(0) or Ni(0) complex | Not always required | THF, Dioxane |

Reactivity of the Oxazole Ring System

The oxazole ring itself exhibits a distinct pattern of reactivity, influenced by the heteroatoms and the substituents.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the oxazole ring is generally difficult due to the electron-withdrawing nature of the ring heteroatoms, which deactivates the ring towards electrophilic attack. lumenlearning.commasterorganicchemistry.com The general mechanism of EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a Wheland intermediate), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comkhanacademy.org However, the presence of the electron-donating phenyl group at the C-5 position can influence the regioselectivity of such reactions. If EAS were to occur, it would likely be directed to the C-4 position, which is ortho to the activating phenyl group and meta to the deactivating ring nitrogen. Common EAS reactions include nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com These reactions typically require harsh conditions and often result in low yields for electron-deficient heterocycles. lumenlearning.com

Ring-Opening and Rearrangement Reactions

Oxazole rings can undergo ring-opening reactions under various conditions, such as treatment with strong acids, bases, or certain nucleophiles. magtech.com.cn The stability of the oxazole ring in this compound would be influenced by the substituents. For instance, base-promoted ring-opening of isoxazoles, a related heterocycle, has been observed, particularly when electron-withdrawing groups are present. beilstein-journals.org

Rearrangement reactions of oxazoles are also known, such as the Boulton-Katritzky rearrangement observed in related isoxazole (B147169) systems. beilstein-journals.org Cationic rearrangements, like the Pinacol rearrangement, can lead to ring expansion or contraction in cyclic systems, although their direct applicability to this specific oxazole is not well-documented. msu.eduwikipedia.org The "halogen dance" reaction, a base-induced halogen migration, has been reported for oxazoles, allowing for the isomerization of halo-oxazoles. researchgate.netthieme-connect.com

Functionalization at Other Positions (e.g., C-4, C-5)

While the C-2 position is the primary site of reactivity due to the bromine atom, functionalization at other positions is also possible.

C-4 Position: The C-4 position can be functionalized through deprotonation with a strong base, such as an organolithium reagent, followed by quenching with an electrophile. acs.orgrsc.org This approach often requires a protecting group at the more acidic C-2 position to achieve regioselectivity. acs.org Direct C-H activation at the C-4 position using transition metal catalysis is also an emerging strategy for the functionalization of oxazoles. rsc.orgbeilstein-journals.org For instance, palladium-catalyzed direct arylation at the C-4 position of some oxazole derivatives has been reported. beilstein-journals.org

C-5 Position: The 2-fluorophenyl group at the C-5 position can potentially undergo electrophilic aromatic substitution on the phenyl ring itself. The fluorine atom and the oxazole ring would act as directing groups, influencing the position of the incoming electrophile.

Influence of Fluorophenyl Substituent on Reactivity and Electronic Properties

The presence of a 2-fluorophenyl substituent at the 5-position of the 2-bromo-oxazole core significantly modulates the molecule's reactivity and electronic characteristics. This influence is a composite of the inductive and resonance effects of the fluorine atom, as well as steric factors arising from its ortho position on the phenyl ring. These factors can impact the electron density distribution within the oxazole ring and affect the accessibility of its reactive sites.

Inductive and Resonance Effects of Fluorine

Conversely, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+R or +M). csbsju.edu This donation of electron density is directed primarily to the ortho and para positions of the phenyl ring. quora.com However, in the case of halogens, the inductive effect is generally considered to be stronger than the resonance effect. csbsju.educhegg.com

The electronic properties of heterocyclic compounds are known to be significantly affected by the number and position of fluorine substituents on attached aryl groups. mdpi.com Studies on fluorinated N-heterocyclic carbenes, for instance, have shown that the presence of fluorine atoms increases the π-accepting ability of the ligand. mdpi.comresearchgate.net This suggests that the 2-fluorophenyl group in the target molecule likely enhances the electron-accepting character of the oxazole system. The electronic properties of fused heterocyclic rings and halogen substitutions on aryl rings are also crucial in their interaction with biological targets. nih.gov

Table 1: Comparison of Inductive and Resonance Effects of Phenyl Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

| -H | Neutral | Neutral | Neutral |

| -F | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Deactivating, ortho-, para-directing |

| -CH₃ | Weakly Electron-Donating (+I) | Weakly Electron-Donating (+R) | Activating, ortho-, para-directing |

| -NO₂ | Strongly Electron-Withdrawing (-I) | Strongly Electron-Withdrawing (-R) | Strongly Deactivating, meta-directing |

This table provides a generalized comparison of the electronic effects of common substituents on a phenyl ring.

Steric Hindrance Considerations

The placement of the fluorine atom at the ortho position of the phenyl ring introduces significant steric considerations that affect the molecule's conformation and reactivity. The rotation around the C-C bond connecting the phenyl and oxazole rings is hindered, influencing the degree of planarity between the two rings. epfl.ch This torsional barrier is a key factor in the reactivity of biaryl systems. epfl.ch

In biaryl compounds, steric repulsion between ortho substituents can force the rings out of coplanarity. nih.gov While fluorine is a relatively small atom, its presence in the ortho position can still create notable steric strain. sciengine.com The effective size of a substituent can be probed using techniques like dynamic NMR to measure the rotational barriers in biphenyl (B1667301) systems. epfl.ch The interaction between the ortho-fluorine and the atoms of the oxazole ring will influence the preferred dihedral angle between the two rings. This, in turn, affects the extent of π-conjugation between the phenyl and oxazole systems.

Studies on the conformational preferences of biaryl fragments have established a general hierarchy of effects: "steric repulsion > lone pair-lone pair repulsion > lone pair-fluorine repulsion > resonance stabilization". nih.govresearchgate.net This indicates that steric factors often play a dominant role in determining the three-dimensional structure of such molecules. In some cases, electrostatic repulsion between the fluorine and a nearby lone pair on the heterocycle can also influence the conformational energy profile. nih.gov The steric hindrance provided by the ortho-fluorine can be a critical factor in atroposelective synthesis, where the goal is to create stable, axially chiral biaryl atropisomers. sciengine.com

Table 2: Relative Steric Size of Common ortho-Substituents in Biaryl Systems

| Substituent | van der Waals Radius (Å) | A-Value (kcal/mol) | Relative Steric Bulk |

| -H | 1.20 | 0.00 | Very Low |

| -F | 1.47 | 0.24 | Low |

| -Cl | 1.75 | 0.43 | Medium |

| -CH₃ | 2.00 | 1.70 | High |

| -I | 1.98 | 0.43 | Medium-High |

This table presents common measures of steric bulk. A-values represent the preference for an equatorial position in a cyclohexane (B81311) ring and are indicative of steric demand. Higher values suggest greater steric hindrance.

Investigation of Biological Activities and Structure Activity Relationships Sar

General Overview of Oxazole (B20620) Derivatives in Bioactive Compounds

The oxazole ring is a five-membered heterocyclic nucleus containing one oxygen and one nitrogen atom. d-nb.infotandfonline.com This structural motif is a cornerstone in medicinal chemistry, featured in numerous compounds with a wide spectrum of biological activities. tandfonline.combohrium.comnih.gov The presence of nitrogen and oxygen atoms allows oxazole derivatives to interact with various biological targets like enzymes and receptors through diverse non-covalent bonds. tandfonline.com

The versatility of the oxazole scaffold has led to its incorporation into a range of therapeutic agents. humanjournals.com Notable examples of marketed drugs containing the oxazole ring include the COX-2 inhibitor Oxaprozin, the tyrosine kinase inhibitor Mubritinib, and the platelet aggregation inhibitor Ditazole. d-nb.infohumanjournals.comnih.gov The substitution pattern on the oxazole ring plays a critical role in defining the biological effects of these molecules. d-nb.infonih.gov Consequently, oxazole derivatives have been extensively investigated for their potential as antimicrobial, anticancer, anti-inflammatory, antioxidant, and antitubercular agents. d-nb.infonih.govnih.gov The continuous exploration of this scaffold highlights its importance in the development of new therapeutic entities. tandfonline.combohrium.comresearchgate.net

In Vitro Biological Screening and Target Identification

The biological profile of 2-Bromo-5-(2-fluorophenyl)oxazole and its analogs has been investigated through various in vitro assays to determine their potential therapeutic applications.

Enzyme Inhibition Studies (e.g., Kinases, DNA Gyrase)

Oxazole derivatives are recognized for their potential as enzyme inhibitors. tandfonline.com Specifically, certain structures are explored as tyrosine kinase inhibitors, a class of enzymes crucial in cellular signaling pathways and often implicated in cancer. google.comgoogle.com For instance, imidazo[2,1-b]oxazole derivatives, which share a core heterocyclic structure, have been identified as potent inhibitors of BRAF kinase, a key driver in malignancies like melanoma. tandfonline.comtandfonline.com Computational studies on these derivatives have helped in understanding the structural requirements for effective inhibition. tandfonline.comnih.gov While direct studies on this compound are limited, the general class of oxazoles shows significant promise in this area. google.comgoogle.com The reactive nature of brominated functional groups, such as a bromomethyl group on an oxazole ring, suggests a potential for covalent bond formation with nucleophilic residues within enzyme active sites, which could lead to irreversible inhibition. vulcanchem.com

Receptor Binding Assays (e.g., PD-L1 inhibitors)

The interaction of oxazole derivatives with cellular receptors is a key area of research. For example, some oxazole-containing compounds have been investigated as inhibitors of the Programmed Death-Ligand 1 (PD-L1). nih.gov In competitive binding assays, the ability of a compound to displace a known ligand from its receptor indicates its binding affinity. Studies on PD-L1 inhibitors have shown that molecular size and specific structural features are crucial for effective binding and competition with the natural receptor, PD-1. nih.gov While intermediates with smaller molecular weights often show no significant binding, the addition of specific residues can dramatically increase affinity. nih.gov Other research has explored imidazo[2,1-b]oxazole derivatives as agonists for the human constitutive androstane (B1237026) receptor (CAR), demonstrating the scaffold's versatility in interacting with different receptor types. nih.gov A patent for 4-(2-bromo-5-fluorophenyl)oxazole derivatives mentions their use as inhibitors of protease-activated receptor-2. google.com

Antimicrobial Activity Studies (In Vitro Assays)

The oxazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. d-nb.infohumanjournals.com Numerous studies have demonstrated the broad-spectrum activity of oxazole derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govcbijournal.com

The antimicrobial efficacy is highly dependent on the substitution pattern of the oxazole ring. For example, some chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl) propanoic acid derivatives have shown excellent in vitro activity against screened bacteria. derpharmachemica.com In one study, a series of N-oxazolyl-carboxamides demonstrated high activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis, with MIC values as low as 3.13 µg/mL. mdpi.com Another study found that a newly synthesized 1,3-oxazole derivative exhibited good antimicrobial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) value of 62.5 µg/mL. mdpi.com The presence of a fluorophenyl group, as in the target compound, is often associated with enhanced interaction with microbial targets.

Interactive Table: Antimicrobial Activity of Selected Oxazole Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| N-Oxazolyl-carboxamides | Mycobacterium tuberculosis H37Ra | 3.13 | mdpi.com |

| 1,3-Oxazole Derivative (4b) | Bacillus subtilis ATCC 6683 | 62.5 | mdpi.com |

| 1,3-Oxazole Derivative (4b) | Staphylococcus aureus ATCC 6538 | 62.5 | mdpi.com |

| 1,3-Oxazole Derivative (4b) | Escherichia coli ATCC 8739 | 62.5 | mdpi.com |

| Benzoxazole-5-carboxylate Deriv. (17) | S. typhi, E. coli, S. aureus, B. subtilis | - | nih.gov |

Note: Specific MIC values for compound 17 were not detailed in the source but it was noted as showing the highest activity in its series.

Antioxidant Activity Assays (In Vitro)

Oxazole derivatives have been evaluated for their ability to scavenge free radicals, a key aspect of antioxidant activity. d-nb.infoaip.org The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used for this evaluation. semanticscholar.orgoaijse.com

In these assays, the antioxidant potential is often quantified by the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. For instance, a study on naphthoxazole derivatives reported IC50 values for DPPH scavenging in the range of 0.226 to 0.600 mM. tubitak.gov.tr Another study on different oxazole-5(4H)-one derivatives found IC50 values ranging from 1.96 mM to 7.34 mM. researchgate.net The antioxidant capacity can be influenced by the specific substituents on the heterocyclic ring. researchgate.netpjoes.com For example, research on fluorophenyl-isoxazole-carboxamides, which are structurally related to the target compound, demonstrated high antioxidant potency with IC50 values as low as 0.45 µg/ml in a DPPH assay. researchgate.net

Interactive Table: Antioxidant Activity of Selected Oxazole and Isoxazole (B147169) Derivatives

| Compound/Derivative Class | Assay | IC50 Value | Reference |

| Naphthoxazole Derivative (6) | DPPH | 0.226 mM | tubitak.gov.tr |

| Naphthoxazole Derivative (7) | DPPH | 0.229 mM | tubitak.gov.tr |

| Naphthoxazole Derivative (2) | DPPH | 0.400 mM | tubitak.gov.tr |

| Naphthoxazole Derivative (4) | DPPH | 0.600 mM | tubitak.gov.tr |

| 4-arylidene-2-phenyloxazol-5(4H)-one (5d) | HRBC | 1.96 ± 0.09 mM | researchgate.net |

| Fluorophenyl-isoxazole-carboxamide (2a) | DPPH | 0.45 ± 0.21 µg/ml | researchgate.net |

| Fluorophenyl-isoxazole-carboxamide (2c) | DPPH | 0.47 ± 0.33 µg/ml | researchgate.net |

Mechanistic Studies of Biological Interactions at the Molecular Level

Understanding the molecular interactions of this compound and related compounds is crucial for explaining their biological activities. The mechanisms often involve interactions with specific enzymes or receptors. tandfonline.com The presence of halogen atoms (bromine and fluorine) and the aromatic rings (phenyl and oxazole) are key determinants of these interactions.

The bromine atom can participate in halogen bonding, which influences the compound's binding affinity to biological macromolecules. researchgate.net Furthermore, a bromomethyl group can be highly reactive, potentially forming covalent bonds with nucleophilic residues in the active sites of enzymes, leading to targeted inhibition. vulcanchem.com The oxazole ring itself can engage in hydrogen bonding and π-π stacking interactions with biological targets. researchgate.net For example, in thiochromene derivatives containing a 2-bromo-5-fluorophenyl group, the molecular packing is stabilized by C—H⋯O, C—H⋯F, and π–π interactions. researchgate.net

Computational molecular docking studies have been used to predict how these molecules fit into the active sites of proteins. For imidazo[2,1-b]oxazole derivatives targeting BRAF kinase, docking revealed stable binding within the receptor's active site, providing a theoretical basis for their inhibitory action. tandfonline.comnih.gov These studies suggest that the biological effects of such compounds arise from their ability to modulate specific cellular pathways through direct molecular interactions. smolecule.com

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking studies on various substituted oxazoles have been instrumental in predicting their binding affinities and modes of interaction with various protein targets. These computational analyses suggest that oxazole derivatives can form stable complexes with enzymes and receptors implicated in a range of diseases.

For instance, a series of 2-anilino-5-aryloxazoles has been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase. acs.org X-ray crystallography confirmed the binding mode, showing key interactions within the ATP-binding site of the kinase domain. acs.org Similarly, molecular docking has been employed to investigate the interaction of oxazole derivatives with targets such as aquaporin-4 (AQP4), where trisubstituted oxazoles showed good binding scores, suggesting their potential as AQP4 inhibitors. rsc.org In another study, the binding of oxazole hydroxamates to histone deacetylase 6 (HDAC6) was rationalized through molecular modeling, highlighting the role of the oxazole ring in achieving high potency and selectivity. acs.org

While direct molecular docking data for this compound is not available, based on the studies of related compounds, it can be hypothesized that the 2-bromo and 5-(2-fluorophenyl) substituents would play a crucial role in the binding affinity and selectivity towards its molecular target. The bromine atom could participate in halogen bonding, while the fluorophenyl ring could engage in hydrophobic and π-stacking interactions within a protein's active site.

Elucidation of Molecular Mechanisms of Action and Cellular Pathways

The molecular mechanisms of action for bioactive oxazole derivatives are diverse and depend on their specific substitution patterns. These compounds have been shown to modulate various cellular pathways involved in pathological processes.

One of the well-documented mechanisms is the inhibition of protein kinases. As mentioned, 2-anilino-5-aryloxazoles inhibit VEGFR2, a key player in angiogenesis, thereby interfering with tumor growth. acs.org Other oxazole derivatives have been found to inhibit NF-κB activation, a critical pathway in inflammation and cancer. researchgate.net

Oxazole-containing compounds have also been identified as inhibitors of enzymes such as histone deacetylase 6 (HDAC6), which is involved in protein acetylation and has implications for cancer and neurodegenerative diseases. acs.org Furthermore, some oxazole derivatives have been shown to act as agonists for the S1P1 receptor, which plays a role in lymphocyte trafficking and has therapeutic potential in autoimmune diseases. nih.gov In the context of infectious diseases, certain aminooxazoles have demonstrated inhibitory activity against the bacterial enzyme D-aspartate ligase. derpharmachemica.com

Some oxazole derivatives have been investigated for their potential to inhibit aquaporin-4 (AQP4), which is relevant in inflammatory conditions in the lungs. rsc.org The inhibition of AQP4 suggests a role in modulating water homeostasis in certain disease states. rsc.org The diverse molecular mechanisms underscore the versatility of the oxazole scaffold in medicinal chemistry.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For oxazole derivatives, SAR studies have provided valuable insights into how different substituents on the oxazole core and its appended aryl rings influence their potency and selectivity.

Impact of Substituent Modifications on Bioactivity

The biological activity of oxazole derivatives is highly sensitive to the nature and position of substituents on the aromatic rings.

In a series of 2-anilino-5-aryloxazoles designed as VEGFR2 kinase inhibitors, optimization of both the 2-anilino and the 5-aryl rings led to very potent inhibitors at both enzymatic and cellular levels. acs.org For N-aryl-5-aryloxazol-2-amine derivatives acting as 5-lipoxygenase (5-LOX) inhibitors, a hydroxyl or amino group at the para-position of the N-phenyl ring was found to be essential for inhibitory activity. Halogen and methyl group substitutions on the N-phenyl ring also affected the potency.

In another study on 2-arylnaphtho[2,3-d]oxazole-4,9-diones, substitutions on the 2-aryl ring influenced their cytotoxicity against prostate cancer cell lines. The position of a chloro substituent on the phenyl ring was shown to be critical, with the meta-substituted analog displaying the highest potency. nih.gov The introduction of a more electronegative fluorine atom at the para-position was also evaluated to understand its effect compared to a chloro substituent. nih.gov

The following table summarizes the impact of substituent modifications on the bioactivity of selected oxazole derivatives:

| Base Scaffold | Target/Activity | Substituent Modification | Impact on Bioactivity |

| 2-Anilino-5-aryloxazole | VEGFR2 Kinase Inhibition | Optimization of both aryl rings | Led to potent inhibitors at enzymatic and cellular levels. acs.org |

| N-Aryl-5-aryloxazol-2-amine | 5-Lipoxygenase Inhibition | Hydroxyl or amino group at para-position of N-phenyl | Essential for inhibitory activity. |

| N-Aryl-5-aryloxazol-2-amine | 5-Lipoxygenase Inhibition | Halogen and methyl group substitution on N-phenyl | Affected potency. |

| 2-Arylnaphtho[2,3-d]oxazole-4,9-dione | Cytotoxicity (Prostate Cancer) | Meta-chloro substitution on 2-phenyl ring | Displayed the best cytotoxicity on both LNCaP and PC3 cell lines. nih.gov |

| 2-Arylnaphtho[2,3-d]oxazole-4,9-dione | Cytotoxicity (Prostate Cancer) | Para-fluoro substitution on 2-phenyl ring | Compared to para-chloro analog to evaluate electronegativity effect. nih.gov |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful tool in drug discovery that helps in identifying the essential three-dimensional arrangement of functional groups required for biological activity. For oxazole-based compounds, pharmacophore models have been developed to guide the design of new and more potent ligands.

A pharmacophore-guided design approach was successfully used to discover potent and selective S1P1 receptor agonists from a series of oxazole and triazole derivatives. nih.gov This approach helped in identifying the key chemical features necessary for receptor binding and activation. Similarly, pharmacophore modeling has been employed in the design of novel VEGFR-2 kinase inhibitors. nih.gov

The general principles for designing bioactive oxazole ligands often involve:

A central heterocyclic core: The oxazole ring acts as a rigid scaffold to orient the substituents in a defined spatial arrangement.

Aromatic/hydrophobic groups: Aryl rings attached to the oxazole core are crucial for establishing interactions such as π-π stacking and hydrophobic interactions within the target's binding pocket.

Hydrogen bond donors and acceptors: Functional groups capable of forming hydrogen bonds are often key for anchoring the ligand to the protein.

Halogen substituents: Halogen atoms can participate in halogen bonding, which is increasingly recognized as an important interaction in ligand-protein binding, and can also modulate the electronic properties and lipophilicity of the molecule.

These principles, derived from numerous studies on bioactive oxazoles, provide a rational basis for the design of new derivatives, including those based on the this compound scaffold, for various therapeutic applications.

Advanced Applications in Materials Science and Chemical Engineering

Optoelectronic and Electronic Materials

The inherent aromatic and electron-rich nature of the oxazole (B20620) ring makes it a promising candidate for incorporation into organic electronic materials. Research has focused on the synthesis and characterization of various oxazole derivatives for their potential use in devices that rely on the transport of charge carriers through organic molecules.

Applications in Organic Light-Emitting Diodes (OLEDs)

While there is no specific data available for the application of 2-bromo-5-(2-fluorophenyl)oxazole in Organic Light-Emitting Diodes (OLEDs), the broader class of oxazole-containing compounds is recognized for its potential in this field. Oxazole derivatives are explored for their fluorescent properties, which are essential for the emissive layer in OLEDs. The introduction of different substituents onto the oxazole core allows for the tuning of the emission color and efficiency. For instance, various 2,5-disubstituted oxazoles are known to be fluorescent dyes. organic-chemistry.org The development of novel oxazole-based molecules continues to be an active area of research for creating stable and efficient materials for next-generation displays and lighting.

Use in Organic Semiconductors and Transistors

The application of this compound in organic semiconductors and transistors has not been specifically reported. However, the fundamental structure of oxazole derivatives lends itself to potential use in these technologies. Organic semiconductors are the active components in organic field-effect transistors (OFETs), and their performance is dictated by the efficiency of charge transport. The ability to form ordered molecular structures, a key requirement for efficient charge transport, is a property that can be engineered into oxazole-containing molecules. The synthesis of various 2,5-disubstituted oxazoles from readily available starting materials opens up possibilities for creating novel semiconductor materials. researchgate.net

Agrochemical Applications

The discovery of new and effective agrochemicals is a critical area of research to ensure food security. Heterocyclic compounds, including oxazoles, are a rich source of molecules with potential biological activity against pests and weeds.

Development of Novel Fungicides and Herbicides

There are no specific studies detailing the use of this compound as a fungicide or herbicide. However, the oxazole scaffold is present in a number of biologically active compounds, and research into oxazole derivatives for agrochemical applications is ongoing. The synthesis of oxazoles containing trifluoromethyl groups, for example, is of interest due to the known impact of fluorine substitution on biological activity. mdpi.com The exploration of various substituted oxazoles is a strategy employed in the search for new active ingredients for crop protection.

Role as Biocidal Agents

Specific information on the biocidal properties of this compound is not available. Biocidal agents are crucial for controlling the growth of harmful microorganisms. The general class of oxazoles has been investigated for a wide range of biological activities, including antimicrobial effects. mdpi.com The synthesis of novel oxazole structures is a key step in the discovery of new compounds with potential biocidal applications.

Catalysis and Organic Synthesis Intermediates

The versatility of the oxazole ring and the reactivity of its substituents make it a valuable tool for organic chemists. Oxazole derivatives can serve as both catalysts and key intermediates in the synthesis of more complex molecules.

There is no specific information available regarding the use of this compound in catalysis or as a specific intermediate in complex organic syntheses. However, the general class of 2,5-disubstituted oxazoles is of significant interest in synthetic chemistry. nih.gov The bromine atom on the oxazole ring can potentially participate in various cross-coupling reactions, a cornerstone of modern organic synthesis, allowing for the introduction of diverse functional groups. This makes bromo-substituted oxazoles valuable building blocks for constructing larger, more complex molecular architectures. nih.gov The synthesis of functionalized oxazoles is an active area of research, as these compounds can be transformed into a variety of other useful structures. acs.org

As Ligands in Metal-Catalyzed Reactions

The oxazole moiety is a key structural feature in many ligands used for transition metal-catalyzed reactions. mdpi.comgoogle.com Oxazole derivatives can coordinate with metal centers, influencing the catalytic activity and selectivity of various organic transformations. mdpi.com The nitrogen and oxygen atoms within the oxazole ring can act as coordination sites for metal ions. The specific substituents on the oxazole ring play a crucial role in modulating the electronic and steric properties of the resulting metal complex.

While direct research on this compound as a ligand is not extensively documented, the broader class of oxazoline-containing ligands is widely used in asymmetric catalysis. diva-portal.org The presence of the bromine atom on the oxazole ring offers a reactive handle for further functionalization, allowing for the synthesis of more complex, multidentate ligands. Transition metals like palladium, copper, rhodium, and iron are frequently used to catalyze a wide array of reactions, including cross-coupling and C-H functionalization, where ligand design is paramount for success. google.combeilstein-journals.orgsnnu.edu.cn The electronic properties imparted by the 2-fluorophenyl group can also influence the stability and reactivity of the potential metal complex, making this an area of interest for the development of novel catalysts.

Building Blocks for Complex Molecule Synthesis

Bromo-substituted heterocycles are fundamental building blocks in organic synthesis, primarily due to their utility in cross-coupling reactions. researchgate.net The compound this compound serves as a versatile precursor for creating more complex molecular architectures. The bromine atom at the 2-position of the oxazole ring is particularly susceptible to substitution via metal-catalyzed reactions, such as the Suzuki-Miyaura coupling. researchgate.netresearchgate.net

This reactivity allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, effectively building molecular complexity. For instance, a structurally similar compound, 4-(2-bromo-5-fluorophenyl)oxazole, has been utilized as an intermediate in the synthesis of more elaborate molecules. google.com In a documented procedure, the bromo-substituted oxazole is reacted under specific conditions to yield a desired functionalized product, highlighting the role of the bromo-oxazole unit as a key synthetic intermediate. google.com

The synthesis of oxazole derivatives is a field of significant interest due to their presence in many biologically active compounds and functional materials. mdpi.comacs.org Methods to construct the oxazole ring itself are varied, often involving the cyclization of precursors like N-propargylamides. mdpi.com Once formed, the bromo-functionalized oxazole can be further elaborated. The development of efficient synthetic routes to such building blocks is crucial for their application in medicinal chemistry and materials science. nih.gov

Other Emerging Applications (e.g., Corrosion Inhibition, Chemical Sensors)

Corrosion Inhibition

Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are known to be effective corrosion inhibitors for metals in acidic environments. nih.govresearchgate.netacs.org These molecules can adsorb onto the metal surface, forming a protective film that impedes the corrosion process. mdpi.com The effectiveness of these inhibitors is often enhanced by the presence of specific functional groups.

Research on structurally related compounds suggests that this compound holds significant potential as a corrosion inhibitor. For example, halogen-substituted acridines, such as 2-bromo-9-(2-fluorophenyl)acridine (BFPA), have demonstrated excellent inhibition performance for mild steel in hydrochloric acid. researchgate.net The study indicated that these molecules act as mixed-type inhibitors and their adsorption follows the Langmuir isotherm. researchgate.net Theoretical studies using Density Functional Theory (DFT) have helped to elucidate the relationship between molecular structure and inhibition efficiency, often correlating parameters like the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) with performance. nih.govresearchgate.net The combination of the oxazole ring, the phenyl group, and the halogen atoms (bromine and fluorine) in this compound provides multiple centers for adsorption onto a metal surface, making it a promising candidate for corrosion protection applications. acs.org

Chemical Sensors

Oxazole derivatives are also being explored for their photophysical properties, which can be harnessed in the development of chemical sensors, particularly fluorescent probes. mdpi.comresearchgate.net The oxazole ring is a component of various fluorescent molecules, and its derivatives can exhibit high photoluminescent quantum yields. researchgate.net While specific studies on this compound for sensing applications are limited, the general class of compounds shows promise. The fluorescence properties are often sensitive to the local environment, allowing for the detection of specific analytes or changes in physical parameters. The synthesis of novel oxazole derivatives is an active area of research for creating advanced materials for optoelectronic applications. researchgate.net

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Halogenated Oxazoles

The synthesis of halogenated oxazoles, including 2-bromo-5-(2-fluorophenyl)oxazole, is a cornerstone for their future development. While classical methods like the Robinson-Gabriel and Fischer oxazole (B20620) syntheses provide foundational routes, there is a growing need for more sustainable and efficient approaches.

Future research will likely focus on the development of green synthetic methodologies. This includes the use of electrochemical methods for fluoro-cyclization to create fluorinated oxazole derivatives, which can be a more environmentally friendly alternative to traditional fluorinating agents. researchgate.net Another promising area is the use of metal-free catalytic systems, such as those employing iodine, which can facilitate the synthesis of substituted oxazoles under milder conditions. ijpsonline.com

Furthermore, one-pot synthesis and multicomponent reactions are gaining traction for their efficiency and atom economy. ijpsonline.com For instance, the Suzuki-Miyaura coupling reaction has been successfully employed for the synthesis of 2,5-dimethyl-4-substituted biphenyl-1,3-oxazole derivatives, showcasing the potential for creating complex molecules from simpler precursors in a single step. ijpsonline.com The Van Leusen oxazole synthesis is another powerful tool that allows for the construction of the oxazole ring from aldehydes and TosMIC (p-tolylsulfonylmethyl isocyanide), and its application in synthesizing bisoxazole and bromo-substituted aryloxazoles has been demonstrated. rnfinity.commdpi.com

The development of regioselective synthesis methods is also crucial. For instance, the direct lithiation of oxazole followed by electrophilic trapping allows for regioselective bromination at the C-2 position. sci-hub.se Such precise control over the substitution pattern is essential for structure-activity relationship (SAR) studies.

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel oxazole derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide valuable insights into the behavior of these compounds at a molecular level.

Advanced computational approaches can be employed to predict the biological activity of new oxazole derivatives before their synthesis, saving time and resources. For example, 3D-QSAR studies on related heterocyclic compounds have successfully identified key structural features responsible for their biological activity. Molecular docking simulations can predict the binding modes of oxazole derivatives with various biological targets, such as enzymes and receptors, helping to elucidate their mechanism of action. This has been applied to identify potential inhibitors of VEGFR2 kinase among 2-anilino-5-aryloxazoles. nih.gov

Future research could focus on developing more accurate and predictive computational models specifically for halogenated oxazoles. This would involve creating larger datasets of these compounds and their biological activities to train more robust QSAR models. Furthermore, combining computational predictions with experimental validation will be key to the successful design of new therapeutic agents and materials.

Exploration of New Biological Targets and Therapeutic Areas

The oxazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. mdpi.com Halogenated oxazoles, in particular, have shown promise in a variety of therapeutic areas. The presence of a bromine atom allows for further functionalization, while the fluorine atom can enhance metabolic stability and binding affinity.

Future research should focus on exploring the full therapeutic potential of this compound and its analogs. Based on the activities of related compounds, several areas warrant investigation:

Anticancer Activity: Many oxazole derivatives exhibit potent anticancer properties. For example, 2-methyl-4,5-disubstituted oxazoles have been identified as highly potent antitubulin agents, with some derivatives showing greater activity than the well-known drug Combretastatin A-4 (CA-4). nih.gov The 2-anilino-5-aryloxazole scaffold has been explored for its potential as VEGFR2 kinase inhibitors, which are important in blocking angiogenesis in tumors. nih.gov

Antimicrobial and Antifungal Activity: The oxazole nucleus is a common feature in antimicrobial agents. Future studies could screen this compound against a panel of bacteria and fungi to identify potential new anti-infective agents.

Anti-inflammatory Activity: Some oxazolone (B7731731) derivatives have demonstrated significant analgesic and anti-inflammatory effects. nih.gov

Neurological Disorders: The potential of oxazole derivatives to modulate targets in the central nervous system is another area of interest.

A systematic biological evaluation of this compound against a wide range of biological targets is necessary to uncover its full therapeutic potential.

Expansion into Novel Materials Science Applications and Device Engineering

The unique photophysical properties of some oxazole derivatives make them attractive candidates for applications in materials science. Their rigid, planar structure and extended π-systems can give rise to interesting optical and electronic properties.

Future research could explore the use of this compound as a building block for novel organic materials. The bromine atom provides a convenient handle for polymerization or for incorporation into larger molecular architectures through cross-coupling reactions. The fluorophenyl group can influence the material's electronic properties and stability.

Potential applications in materials science include:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of some oxazole-containing compounds suggest their potential use as emitters in OLEDs.

Organic Photovoltaics (OPVs): The electron-accepting or -donating properties of tailored oxazole derivatives could be harnessed in organic solar cells.

Sensors: The sensitivity of the oxazole ring's electronic structure to its environment could be exploited in the development of chemical sensors.

The synthesis and characterization of polymers and dendrimers incorporating the this compound unit will be a key step in realizing these applications.

Overcoming Synthetic and Characterization Challenges for Complex Oxazole Architectures

As the desired applications for oxazole derivatives become more sophisticated, so too do the target molecules. The synthesis of complex oxazole architectures, such as poly-oxazoles or macrocycles containing multiple oxazole units, presents significant challenges.

One of the main hurdles is the selective functionalization of the oxazole ring, especially in the presence of other reactive functional groups. The development of orthogonal protection and deprotection strategies is crucial for the stepwise construction of complex molecules.

Another challenge lies in the purification and characterization of these complex structures. As the molecular weight and complexity increase, techniques like chromatography can become less effective. Advanced characterization methods, such as high-resolution mass spectrometry and multi-dimensional NMR spectroscopy, will be essential to confirm the structure and purity of these novel compounds.

Furthermore, the synthesis of ethynyl-substituted oxazoles, which are valuable precursors for click chemistry, has been limited by synthetic challenges and the sensitivity of the oxazole ring. estranky.sk Overcoming these limitations will open up new possibilities for creating complex molecular architectures with potential applications in medicinal and supramolecular chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.